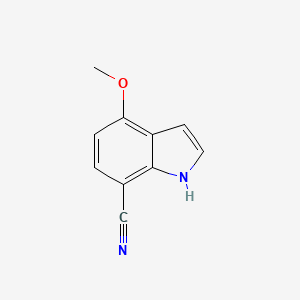
4-Methoxy-7-cyanoindole
Cat. No. B8530150
M. Wt: 172.18 g/mol
InChI Key: JYEPKMROTRMKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06573262B2
Procedure details


To an oven dried 500 ml round bottom flask at rt. was charged with 4-methoxy-7-bromo-indole intermediate 5 (12.8 g, 56.6 mmol) and dry DMF (120 ml), followed by CuCN (25.3 g, 283 mmol). The reaction mixture was refluxed at 165° C. for 16 hr. After cooling to rt., the mixture was slowly added ammonium hydroxide (100 ml), stirred for 10 min, concentrated in vacuo to ˜50 ml and diluted with CHCl3 (250 ml). The organic mixture was washed with H2O (250 ml), and the aqueous layer back extracted with CHCl3 (2×200 ml). The combined organic extracts were filtered through a filter paper to remove some solids, and washed again with H2O (100 ml) and brine (100 ml), and then dried (MgSO4). After evaporation in vacuo, the residue was purified by flash column chromatography (10% EtOAc/Hexane (250 ml), then 25% EtOAc/Hexanes (1250 ml)) to afford 4-methoxy-7-cyanoindole intermediate 35 (8.0 g, 82%) as yellow solids. 1H NMR: (CDCl3) δ 8.73 (b s, 1H), 7.50 (d, J=8.3 Hz), 7.22 (app t, J=2.8 Hz, 1H), 6.73 (dd, J=2.3, 3.2 Hz, 1H), 6.58 (d, J=8.3 Hz, 1H), 4.01 (s, 3H); LC/MS: (ES+) m/z (M+H)+=173, HPLC (YMC C18 S7 3×50 mm, Flow Rate 4 ml/min, Gradient Time 3 min) Rt=1.700.

[Compound]
Name
5
Quantity
12.8 g
Type
reactant
Reaction Step One


Name
CuCN
Quantity
25.3 g
Type
reactant
Reaction Step Two



Name
Yield
82%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9](Br)=[C:8]2[C:4]=1[CH:5]=[CH:6][NH:7]2.[C:13]([Cu])#[N:14].[OH-].[NH4+]>CN(C=O)C>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([C:13]#[N:14])=[C:8]2[C:4]=1[CH:5]=[CH:6][NH:7]2 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C2C=CNC2=C(C=C1)Br
|
[Compound]
|
Name
|
5
|
|
Quantity
|
12.8 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
CuCN
|
|
Quantity
|
25.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[Cu]
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
165 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To an oven dried 500 ml round bottom flask at rt
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to rt
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo to ˜50 ml
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with CHCl3 (250 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic mixture was washed with H2O (250 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer back extracted with CHCl3 (2×200 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The combined organic extracts were filtered through a filter paper
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove some solids
|
WASH
|
Type
|
WASH
|
|
Details
|
washed again with H2O (100 ml) and brine (100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by flash column chromatography (10% EtOAc/Hexane (250 ml)
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C2C=CNC2=C(C=C1)C#N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8 g | |
| YIELD: PERCENTYIELD | 82% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
